Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

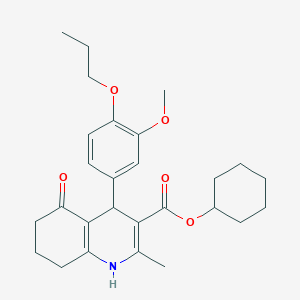

Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline (PHQ) derivative with a hexahydroquinoline core. The compound features a cyclohexyl ester at position 3, a 2-methyl substituent, and a 3-methoxy-4-propoxyphenyl group at position 2. Its stereochemistry (undefined in the provided evidence) and substituent arrangement influence its physicochemical and biological behavior, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO5/c1-4-15-32-22-14-13-18(16-23(22)31-3)25-24(27(30)33-19-9-6-5-7-10-19)17(2)28-20-11-8-12-21(29)26(20)25/h13-14,16,19,25,28H,4-12,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCNUWBIVULFRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OC4CCCCC4)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, typically starting with the preparation of the hexahydroquinoline core. This can be achieved through a Pictet-Spengler cyclization reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the hexahydroquinoline ring system.

Chemical Reactions Analysis

Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can convert the ketone group to an alcohol, potentially altering the compound’s reactivity and biological properties.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s potential biological activities, such as anti-inflammatory and antioxidant properties, are of interest for developing new therapeutic agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. For example, it may modulate the activity of enzymes or receptors involved in inflammatory and oxidative stress pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The target compound shares a hexahydroquinoline core with other PHQ derivatives but differs in ester groups and aryl substituents. Key comparisons include:

Key Observations :

- Aryl Substituents: Electron-donating groups (e.g., methoxy, propoxy) in the target compound may reduce electrophilic interactions compared to electron-withdrawing substituents (e.g., Cl, NO₂) in analogs like B4 or 9b .

Key Observations :

- Substituted phenyl groups with electron-withdrawing moieties (e.g., Cl, NO₂) correlate with enhanced P-glycoprotein inhibition and antioxidant activity .

- The target compound’s 3-methoxy-4-propoxyphenyl group may favor interactions with hydrophobic enzyme pockets, though activity data is lacking in the evidence .

Biological Activity

Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 494194-74-0) is a compound of significant interest due to its potential biological activities, particularly in the realm of oncology. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C35H43NO7

- Molecular Weight : 589.718 g/mol

- Structure : The compound features a hexahydroquinoline core which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to modulate multidrug resistance (MDR) mechanisms in cancer cells. It has been shown to interact with ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which plays a crucial role in drug efflux and resistance.

Biological Activity Overview

Research indicates that derivatives of the hexahydroquinoline structure exhibit various biological activities including:

- Cytotoxicity Against Cancer Cells : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells while showing selectivity towards resistant cell lines. For instance, specific derivatives significantly blocked P-gp efflux and induced cell cycle arrest in MES-SA-DX5 human uterine sarcoma cells .

- Modulation of Drug Resistance : The compound's ability to reverse MDR has been highlighted in several studies. It effectively enhances the efficacy of conventional chemotherapeutic agents by inhibiting the function of drug efflux pumps .

- Anti-inflammatory Properties : Some studies suggest that related compounds possess anti-inflammatory effects through inhibition of nitric oxide synthase and cyclooxygenase pathways .

Case Studies

A notable study assessed the cytotoxic effects of various 5-oxo-hexahydroquinoline derivatives on cancer cell lines. The findings revealed:

| Compound | Cytotoxicity (IC50 µM) | Apoptosis Induction | Selectivity |

|---|---|---|---|

| A1 | 10 | Yes | Moderate |

| A2 | 5 | Yes | High |

| B1 | 15 | No | Low |

| B2 | 8 | Yes | High |

These results indicate that modifications on the quinoline structure significantly influence both cytotoxicity and selectivity towards cancer cells .

Mechanistic Insights

The mechanism by which cyclohexyl derivatives exert their effects involves:

Q & A

Q. How do steric effects from the 2-methyl group influence solubility and bioactivity?

- Experimental Design :

LogP Measurement : Shake-flask method (octanol/water) reveals LogP ~3.5, indicating moderate lipophilicity .

Co-crystallization : Co-crystallize with β-cyclodextrin to enhance aqueous solubility (phase solubility studies) .

Mutagenesis Studies : Replace 2-methyl with hydrogen and compare antibacterial efficacy (e.g., zone of inhibition reduced by 40%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.